molecular formula C16H16ClN3O2 B3009883 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide CAS No. 2189498-90-4

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide

Cat. No.: B3009883
CAS No.: 2189498-90-4
M. Wt: 317.77
InChI Key: JZQQQSXEFASJAQ-UHFFFAOYSA-N
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Description

. This compound has garnered significant attention due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is formed through cyclization reactions.

    Introduction of the chloro group: Chlorination is carried out using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the cyclopropyl group:

    Formation of the benzamide structure: The final step involves the coupling of the pyrimidine derivative with 2-methoxybenzoyl chloride under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential as an anticancer agent, particularly in inhibiting hypoxia-inducible factor-1 (HIF-1).

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-cyclopropylpyrimidin-4-amine: Shares the pyrimidine core structure but lacks the benzamide moiety.

    2-chloro-5-cyclopropylpyrimidin-4-amine: Another related compound with similar structural features.

Uniqueness

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide is unique due to its specific combination of the pyrimidine and benzamide structures, which confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-22-15-5-4-11(17)6-13(15)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQQQSXEFASJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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